

# The Structure and Function of SAHM1 Peptide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**SAHM1** (Stapled α-Helical Peptide derived from Mastermind-like 1) is a synthetically engineered peptide that acts as a potent inhibitor of the Notch signaling pathway. By mimicking a key protein-protein interaction interface, **SAHM1** effectively disrupts the formation of the Notch transcriptional activation complex, a critical step in the propagation of Notch signaling.[1] [2] This guide provides a comprehensive overview of the structure, mechanism of action, and experimental characterization of the **SAHM1** peptide.

#### Molecular Structure of SAHM1

**SAHM1** is a hydrocarbon-stapled  $\alpha$ -helical peptide, a class of molecules designed to maintain a helical conformation, which is often crucial for biological activity but can be unstable in short, unmodified peptides.[2] This stabilization enhances cell permeability and resistance to proteolytic degradation.

### **Primary Structure and Modifications**

The primary structure of **SAHM1** is a 16-amino acid sequence derived from the MAML1 protein. The sequence and its modifications are detailed below:

Sequence: Ac-AERLRRRIXLCRXHHST-NH2



#### Modifications:

- N-terminus: Acetylated (Ac) Alanine (Ala-1) is preceded by a β-Alanine spacer.
- C-terminus: Amidated.

Stapling: The "X" residues at positions 9 and 13 represent the non-natural amino acid
(S)-2-(4-pentenyl)alanine. These residues are covalently linked through a process called
ring-closing olefin metathesis, creating a hydrocarbon "staple" that locks the peptide into
an α-helical conformation.

**Physicochemical Properties** 

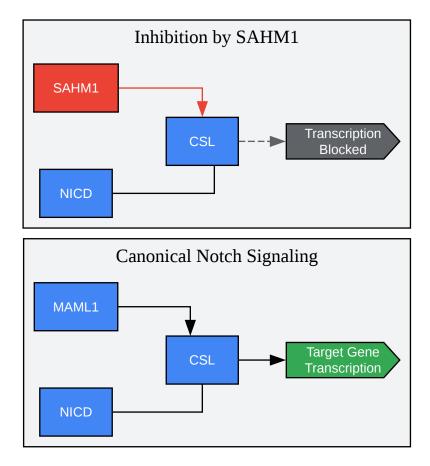
Property	- Value	Reference
Molecular Weight	2196.58 g/mol	
Molecular Formula	C94H162N36O23S	-
Purity	≥90% (as determined by HPLC)	_
Solubility	Soluble to 1 mg/ml in water	-

## Mechanism of Action: Inhibition of the Notch Signaling Pathway

**SAHM1** functions by directly targeting the protein-protein interface of the Notch transcriptional activation complex. In canonical Notch signaling, the intracellular domain of the Notch receptor (ICN) translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and the coactivator MAML1 (Mastermind-like 1). This ternary complex then recruits other transcriptional machinery to activate the expression of Notch target genes.

**SAHM1** was designed to mimic the  $\alpha$ -helical region of MAML1 that binds to the ICN-CSL complex. By competitively binding to this complex, **SAHM1** prevents the recruitment of endogenous MAML1, thereby inhibiting the assembly of a functional transcriptional activation complex and suppressing Notch target gene expression.





Mechanism of SAHM1 Action

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Caption: **SAHM1** competitively inhibits the formation of the Notch transcriptional activation complex.

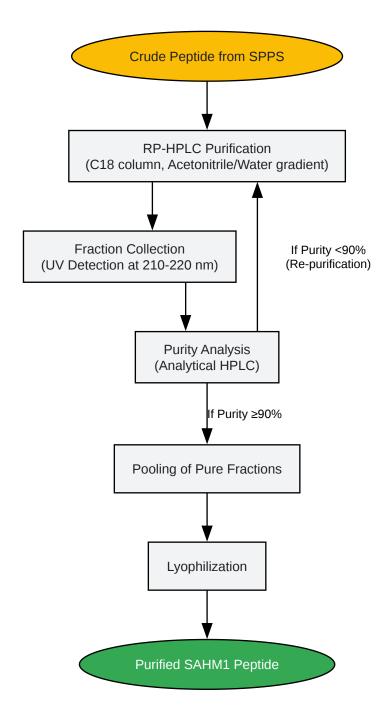
# **Experimental Protocols Peptide Synthesis and Purification**

Synthesis: **SAHM1** is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The non-natural amino acid (S)-2-(4-pentenyl)alanine is incorporated at the desired positions during synthesis. The hydrocarbon staple is formed by ring-closing olefin metathesis using a Grubbs catalyst.

Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).



- Stationary Phase: C18-modified silica column.
- Mobile Phase: A gradient of acetonitrile in water, typically with 0.1% trifluoroacetic acid (TFA).
- Detection: UV absorbance at 210-220 nm.
- Post-Purification: Fractions containing the pure peptide are pooled and lyophilized to yield a powder.





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Caption: General workflow for the purification of **SAHM1** peptide.

## Structural Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to confirm the  $\alpha$ -helical conformation of **SAHM1**. The stapling process is expected to increase the helicity of the peptide compared to its unstapled counterpart.

- Sample Preparation: Peptides are dissolved in a suitable buffer, such as phosphate-buffered saline (PBS).
- Instrumentation: A CD spectrometer is used to measure the differential absorption of left and right-handed circularly polarized light over a range of wavelengths (typically 190-260 nm).
- Data Analysis: α-helical structures exhibit characteristic CD spectra with minima at approximately 208 and 222 nm and a maximum around 195 nm. The mean residue ellipticity is calculated to quantify the helical content.

### **Functional Assays**

Fluorescence Polarization Assay for Binding Affinity: This assay is used to quantify the binding of **SAHM1** to the ICN-CSL complex.

- Reagents:
  - Fluorescently labeled SAHM1 (e.g., FITC-SAHM1).
  - Purified ICN and CSL proteins.
- Procedure:
  - A constant concentration of FITC-SAHM1 is incubated with increasing concentrations of the ICN-CSL complex.
  - The fluorescence polarization of the sample is measured.



- Principle: When the small, rapidly tumbling FITC-**SAHM1** binds to the larger ICN-CSL complex, its rotational motion slows, leading to an increase in fluorescence polarization.
- Data Analysis: The dissociation constant (Kd) is determined by fitting the binding curve. A
  lower Kd value indicates higher binding affinity.

Luciferase Reporter Assay for Notch Inhibition: This cell-based assay measures the ability of **SAHM1** to inhibit Notch-mediated transcription.

- Cell Line: A suitable cell line (e.g., HEK293T) is co-transfected with:
  - A constitutively active form of Notch1 (ICN1).
  - A reporter plasmid containing the firefly luciferase gene under the control of a Notchresponsive promoter (e.g., containing CSL binding sites).
  - A control plasmid expressing Renilla luciferase for normalization.
- Treatment: Transfected cells are treated with varying concentrations of SAHM1 or a control
  peptide.
- Measurement: After an incubation period, cell lysates are assayed for both firefly and Renilla luciferase activity using a luminometer.
- Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the level of Notch-dependent transcription. A dose-dependent decrease in this ratio indicates inhibition by SAHM1.

### **Applications in Research and Drug Development**

**SAHM1** has been utilized as a research tool to probe the role of Notch signaling in various biological processes and disease models. Studies have demonstrated its efficacy in preclinical models of:

 T-cell Acute Lymphoblastic Leukemia (T-ALL): SAHM1 has been shown to suppress the growth of leukemic cells and inhibit Notch1 signaling in a murine model of T-ALL.



Allergic Asthma: In a mouse model of house dust mite-induced allergic asthma, SAHM1
treatment reduced airway inflammation and bronchial hyperreactivity.

The successful application of **SAHM1** in these models highlights the therapeutic potential of targeting the Notch signaling pathway with stabilized peptides.

### Conclusion

**SAHM1** is a well-characterized, potent, and specific inhibitor of the Notch signaling pathway. Its unique stapled  $\alpha$ -helical structure provides stability and cell permeability, making it a valuable tool for both basic research and as a potential starting point for the development of novel therapeutics targeting Notch-driven diseases. The detailed structural information and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this class of molecules.

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#### References

- 1. The Notch pathway inhibitor stapled α-helical peptide derived from mastermind-like 1 (SAHM1) abrogates the hallmarks of allergic asthma PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct inhibition of the NOTCH transcription factor complex PMC [pmc.ncbi.nlm.nih.gov]
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